3-Butyl-1,3-benzothiazol-3-ium iodide
Overview
Description
3-Butyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C11H14INS. It belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the benzothiazole ring, and an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,3-benzothiazol-3-ium iodide typically involves the alkylation of 1,3-benzothiazole with butyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or thiocyanate.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium chloride, sodium bromide, or potassium thiocyanate in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 3-butyl-1,3-benzothiazol-3-ium chloride, bromide, or thiocyanate.
Oxidation: Formation of 3-butyl-1,3-benzothiazol-3-ium sulfoxide or sulfone.
Reduction: Formation of dihydro or tetrahydro derivatives of this compound.
Scientific Research Applications
3-Butyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in the rubber industry.
Mechanism of Action
The mechanism of action of 3-Butyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.
Comparison with Similar Compounds
3-Butyl-1,3-benzothiazol-3-ium iodide can be compared with other benzothiazole derivatives such as:
3-Methyl-1,3-benzothiazol-3-ium iodide: Similar structure but with a methyl group instead of a butyl group, leading to different physicochemical properties and applications.
2,3-Dimethylbenzothiazolium iodide: Contains two methyl groups, which may affect its reactivity and biological activity.
1-Butyl-3-methylimidazolium iodide: An imidazolium-based ionic liquid with different chemical properties and applications compared to benzothiazolium compounds.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-butyl-1,3-benzothiazol-3-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NS.HI/c1-2-3-8-12-9-13-11-7-5-4-6-10(11)12;/h4-7,9H,2-3,8H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJPKSWLICESEG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CSC2=CC=CC=C21.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495091 | |
Record name | 3-Butyl-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64227-79-8 | |
Record name | 3-Butyl-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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